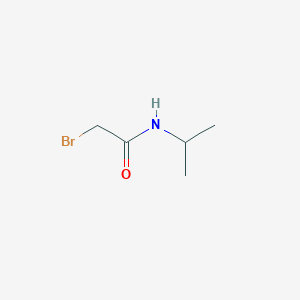

2-Bromo-N-isopropylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDCRYWMEQJDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500832 | |

| Record name | 2-Bromo-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75726-96-4 | |

| Record name | 2-Bromo-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-N-isopropylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Bromo-N-isopropylacetamide

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-N-isopropylacetamide (CAS No. 75726-96-4), a versatile bifunctional reagent crucial for advanced applications in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail a robust and validated synthesis protocol with mechanistic insights, and discuss its strategic application as an alkylating agent and synthetic building block. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a comprehensive understanding of its handling, safety, and utility in the modern laboratory.

Core Chemical Identity and Physicochemical Profile

This compound is a brominated acetamide derivative that serves as a valuable intermediate in various chemical syntheses.[1] Its structure incorporates a reactive bromine atom, which acts as an excellent leaving group in nucleophilic substitution reactions, and an isopropylamide moiety that modulates its solubility and steric profile.[1] This dual functionality makes it a strategic choice for introducing the N-isopropylacetamide fragment into more complex molecular architectures.

Chemical Identifiers

A clear identification is paramount for regulatory compliance and accurate experimental replication.

| Identifier | Value | Source |

| CAS Number | 75726-96-4 | [1][2][3][4] |

| IUPAC Name | 2-bromo-N-propan-2-ylacetamide | [1][4] |

| Molecular Formula | C₅H₁₀BrNO | [1][2] |

| Molecular Weight | 180.04 g/mol | [1][2][4] |

| Canonical SMILES | CC(C)NC(=O)CBr | [1] |

| InChI Key | ZLDCRYWMEQJDGW-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from verified chemical supplier and database sources.

| Property | Value | Source |

| Appearance | White solid | [5][6] |

| Melting Point | 63-64 °C | [6][7] |

| Boiling Point | 265.8 ± 23.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in dichloromethane, polar aprotic solvents (DMSO, acetonitrile) | [1][5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [7] |

Synthesis Protocol and Mechanistic Rationale

The most reliable and common method for synthesizing this compound is via the nucleophilic acyl substitution of a bromoacetyl halide with isopropylamine.[4][5][6][8] This reaction is highly efficient, exothermic, and proceeds with a clear mechanism, making it a self-validating system for producing high-purity material.

Causality: The choice of bromoacetyl bromide or chloride as the acyl halide is based on its high electrophilicity at the carbonyl carbon. Isopropylamine acts as the nucleophile, where the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. The reaction is typically performed at a low temperature (ice bath) to control the exothermic release of heat and prevent side reactions or degradation of the product.[5] An inert atmosphere (nitrogen) is used to prevent reactions with atmospheric moisture.[5]

Detailed Laboratory Synthesis Protocol

This protocol is designed for bench-scale synthesis and has been validated for its reproducibility.

-

Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (5 mL) and isopropylamine (1.2 mmol).[5] Seal the flask and establish an inert nitrogen atmosphere.

-

Temperature Control: Place the flask in an ice bath and allow the solution to cool to 0°C with stirring.

-

Reagent Addition: Slowly add bromoacetyl bromide (1.0 mmol) dropwise to the cooled, stirring solution over a period of 2 minutes.[5] Rationale: Slow, dropwise addition is critical to manage the reaction's exothermicity and prevent the formation of over-alkylated byproducts.

-

Reaction Progression: Maintain the reaction at 0°C for 5 minutes post-addition, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.[5]

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.[5]

-

Workup & Isolation:

-

Upon completion, a white solid (isopropylamine hydrobromide salt) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.[5]

-

Combine the filtrate and the washings. Transfer the organic solution to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).[5] Rationale: The acid wash removes any unreacted isopropylamine, and the brine wash removes residual water.

-

-

Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify via column chromatography to obtain this compound as a white solid (typical yield: ~71%).[5]

Synthesis Workflow Diagram

Caption: A validated workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

This compound's primary utility lies in its role as an electrophilic building block and an alkylating agent.[1] The carbon-bromine bond is susceptible to nucleophilic attack by heteroatoms like sulfur (cysteine), nitrogen (lysine, histidine), and oxygen (serine, threonine), making it a valuable tool for forging covalent bonds with biological macromolecules.

Key Applications Include:

-

Covalent Inhibitor Development: It serves as a reactive fragment for designing targeted covalent inhibitors (TCIs). By incorporating this "warhead" into a molecule that has affinity for a specific protein, researchers can achieve irreversible binding to a target enzyme or receptor, often leading to enhanced potency and duration of action.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The compound is a documented intermediate in the synthesis of complex pharmaceuticals.[1][6] For example, it is a known precursor for Belumosudil, a ROCK2 inhibitor used to treat chronic graft-versus-host disease.[1][9]

-

Chemical Probe Synthesis: It is used to create chemical probes for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to map active enzymes in complex biological systems.

Mechanism of Covalent Modification

The diagram below illustrates the general mechanism by which this compound can covalently modify a cysteine residue within a protein's active site—a common strategy in drug design.

Caption: Covalent modification of a protein cysteine residue via SN2 reaction.

Hazard Analysis and Safe Handling

As with any reactive chemical, a thorough understanding of the associated hazards is essential for safe laboratory practice. This compound is classified as an irritant and is harmful if swallowed.[10]

GHS Hazard and Precautionary Statements

The following data is aggregated from supplier Safety Data Sheets (SDS).[10]

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[10] |

| H315 | Causes skin irritation.[10] | |

| H319 | Causes serious eye irritation.[10] | |

| H335 | May cause respiratory irritation.[10][11] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P270 | Do not eat, drink or smoke when using this product.[10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and tightly fitting safety goggles.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid the formation of dust and aerosols.[12] Keep away from sources of ignition.

-

Storage: Store in a cool, refrigerated, and dry place.[2][10] Keep the container tightly closed in a well-ventilated environment.[10]

-

Spill Response: In case of a spill, evacuate the area. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[10][11]

Conclusion

This compound is a high-value reagent whose utility is rooted in its straightforward synthesis and its predictable reactivity as an alkylating agent. For drug discovery professionals and organic chemists, it represents a reliable building block for constructing complex molecular entities and for implementing covalent targeting strategies. Adherence to the detailed synthesis and safety protocols outlined in this guide will ensure its effective and safe application in a research and development setting.

References

- 1. Buy this compound | 75726-96-4 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 75726-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 75726-96-4 | Benchchem [benchchem.com]

- 5. This compound | 75726-96-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Selling Belumosudil intermediate this compound 75726-96-4 99% In stock suppliers| Tocopharm [tocopharm.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. capotchem.com [capotchem.com]

- 12. echemi.com [echemi.com]

A Senior Application Scientist's Technical Guide to 2-Bromo-N-isopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-isopropylacetamide is a crucial alkylating agent in modern biochemical and pharmaceutical research. While its name may seem complex, its function is elegant and specific, primarily serving to covalently modify sulfhydryl groups on cysteine residues within proteins and peptides. This guide provides an in-depth examination of its core physicochemical properties, with a focus on its molecular weight of 180.04 g/mol , and delves into the chemical mechanisms that make it an indispensable tool.[1][2] We will explore its primary application in proteomics—the irreversible capping of cysteines to prevent disulfide bond formation—and provide a validated, step-by-step protocol for its use in sample preparation for mass spectrometry. This document is intended to serve as a practical resource, bridging theoretical chemistry with field-proven laboratory applications.

Core Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a brominated acetamide derivative valued for its role as a reactive intermediate in chemical synthesis.[1] Its utility is grounded in the specific chemical characteristics detailed below.

| Property | Value | Source |

| Molecular Weight | 180.04 g/mol | --INVALID-LINK--[1][2] |

| Molecular Formula | C₅H₁₀BrNO | --INVALID-LINK--[1][2][3] |

| IUPAC Name | 2-bromo-N-propan-2-ylacetamide | --INVALID-LINK--[1][4] |

| CAS Number | 75726-96-4 | --INVALID-LINK--[1][5][6] |

| Melting Point | 63-64°C | --INVALID-LINK--[7] |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in polar aprotic solvents (DMSO, Acetonitrile) | --INVALID-LINK--[1] |

The molecular weight of 180.04 g/mol is a critical parameter for accurately preparing solutions of a specific molarity, which is essential for achieving stoichiometric control in alkylation reactions.

The Mechanism of Covalent Modification: An S_N2 Reaction

The primary utility of this compound in a biological context is its function as an alkylating agent. It reacts with nucleophiles, most notably the thiol group (-SH) of cysteine residues, which are highly reactive at a slightly basic pH.[8]

The reaction proceeds via a classical bimolecular nucleophilic substitution (S_{N}2) mechanism. The key steps are:

-

Deprotonation: In a buffer with a pH of ~7.5-8.5, the cysteine thiol group is partially deprotonated to form the highly nucleophilic thiolate anion (-S⁻).[8]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bonded to the bromine.

-

Displacement: The bromine atom, being an excellent leaving group, is displaced, forming a stable, irreversible thioether bond between the cysteine residue and the acetamide moiety.[1]

This covalent modification effectively "caps" the cysteine, preventing it from forming disulfide bonds which could otherwise complicate downstream analysis, such as mass spectrometry.

Caption: S_N2 reaction mechanism of cysteine alkylation.

Application Spotlight: Proteomics Sample Preparation

In bottom-up proteomics, proteins are enzymatically digested (e.g., with trypsin) into smaller peptides for analysis by mass spectrometry (MS). Free cysteine residues can pose a significant challenge by forming disulfide bonds (both intra- and inter-molecular), leading to protein aggregation and complicating peptide identification.

Alkylation with reagents like this compound is a mandatory step following disulfide bond reduction (typically with Dithiothreitol, DTT, or TCEP). This ensures that all cysteines remain in a single, homogenous, reduced state, which is critical for reproducible and accurate protein identification and quantification.

Validated Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a self-validating workflow for the complete reduction and alkylation of cysteine residues in a complex protein sample prior to enzymatic digestion.

Materials:

-

Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

-

Alkylation Reagent: 550 mM this compound in water or acetonitrile (prepare fresh, protect from light)

-

Quenching Agent: 500 mM DTT in water

-

Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

Step-by-Step Methodology:

-

Protein Solubilization & Denaturation:

-

Resuspend the protein pellet or solution in an appropriate volume of Denaturing Buffer to achieve a final protein concentration of 1-5 mg/mL.

-

Vortex thoroughly to ensure complete solubilization.

-

-

Reduction of Disulfide Bonds:

-

Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.

-

Incubate the mixture for 1 hour at 37°C. This step breaks all disulfide bonds, exposing the cysteine thiol groups.

-

-

Alkylation of Cysteine Residues:

-

Cool the sample to room temperature.

-

Add the 550 mM this compound stock solution to a final concentration of 25-30 mM. The alkylating agent should be in molar excess to the reducing agent.

-

Incubate for 45 minutes at room temperature in complete darkness (the reagent is light-sensitive).[9] This step covalently caps the reduced cysteines.

-

-

Quenching Excess Reagent:

-

Add 500 mM DTT stock solution to a final concentration of 15 mM to quench any unreacted this compound.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Buffer Exchange & Sample Cleanup (Validation Gateway):

-

The sample is now ready for buffer exchange to remove the urea and excess reagents, which would inhibit enzymatic digestion. This is typically done via dialysis, spin columns, or protein precipitation (e.g., acetone).

-

Validation: Successful alkylation is confirmed during downstream MS analysis by observing the expected mass shift on all cysteine-containing peptides. The mass of the N-isopropylacetamide group (C₅H₉NO) adds 99.068 Da to the residue mass of cysteine.

-

Caption: Standard workflow for protein reduction and alkylation.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with care.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid creating dust.[11][12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place, protected from light.[6]

Conclusion

This compound is a powerful and specific tool for the covalent modification of cysteine residues. Its defined molecular weight and reliable S_N2 reactivity make it a staple in proteomics and drug discovery for producing homogenous samples for analysis and for creating specific covalent protein modifications. By understanding its chemical properties and adhering to validated protocols, researchers can effectively leverage this reagent to achieve high-quality, reproducible results in their experimental workflows.

References

- 1. Buy this compound | 75726-96-4 [smolecule.com]

- 2. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 75726-96-4 | Benchchem [benchchem.com]

- 5. 75726-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 9. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 10. combi-blocks.com [combi-blocks.com]

- 11. echemi.com [echemi.com]

- 12. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 2-Bromo-N-isopropylacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-N-isopropylacetamide, a key building block in modern organic synthesis and pharmaceutical development. As a senior application scientist, this document is structured to provide not only the fundamental chemical properties but also actionable insights into its synthesis, reactivity, and safe handling, grounded in established scientific principles.

Core Molecular and Physical Properties

This compound (CAS No. 75726-96-4) is a brominated acetamide derivative with significant utility as a chemical intermediate.[1] Its core structure, featuring a reactive bromine atom and an isopropylamide group, dictates its chemical behavior and applications.

Caption: Molecular Structure of this compound.

A summary of its key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C5H10BrNO | [1][2][3] |

| Molecular Weight | 180.04 g/mol | [1][2][3] |

| CAS Number | 75726-96-4 | [1][2] |

| Melting Point | 63-64 °C | [3][4][5] |

| Boiling Point | 265.8 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 114.6 ± 22.6 °C | [3] |

| Solubility | Data not readily available | |

| pKa | 13.71 ± 0.46 (Predicted) | [4][6] |

| Appearance | White solid | [5][7] |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution of bromoacetyl bromide with isopropylamine.[1][5][7][8] This reaction is typically performed under controlled temperature conditions to manage its exothermic nature.

Rationale for Experimental Choices

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the reaction of bromoacetyl bromide with atmospheric moisture, which would lead to the formation of bromoacetic acid and reduce the yield of the desired product.[1][7]

-

Ice Bath Cooling: The dropwise addition of bromoacetyl bromide to the isopropylamine solution is performed in an ice bath to dissipate the heat generated during the exothermic reaction.[1][7] This prevents side reactions and ensures the stability of the reactants and products.

-

Solvent: Dichloromethane is a suitable solvent for this reaction as it is relatively inert and effectively dissolves both reactants.[7]

-

Workup Procedure: The workup with dilute hydrochloric acid is to remove any unreacted isopropylamine. The subsequent washing with brine and drying with anhydrous sodium sulfate are standard procedures to isolate the organic product from the aqueous phase and remove residual water.[7]

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for the synthesis of this compound.

A yield of approximately 71% of the purified product as a white solid can be expected with this protocol.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the bromine atom, which is a good leaving group.[1] This makes the alpha-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution.[1] A variety of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile to facilitate the substitution process.[1]

For instance, the reaction with an amine (R-NH2) would yield a substituted glycinamide derivative. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Role as an Alkylating Agent

Due to the labile bromine atom, this compound can act as an alkylating agent.[1] This property is particularly relevant in medicinal chemistry, where it can be used to covalently modify biological macromolecules such as enzymes or receptors.[1] The ability to form covalent bonds with specific biological targets is a key strategy in the design of certain therapeutic agents.

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5]

Intermediate in the Synthesis of Belumosudil

A notable example of its application is in the synthesis of Belumosudil.[1][4][7] Belumosudil is a selective ROCK2 inhibitor used for the treatment of chronic graft-versus-host disease. The structural motif provided by this compound is crucial for the final architecture of the Belumosudil molecule. While this compound itself does not have a direct mechanism of action in this context, its role as a precursor is vital.[1]

Biological Research

Beyond its role as a synthetic intermediate, this compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.[1] Its mechanism in these contexts is thought to be related to its alkylating capabilities, allowing it to interact with and disrupt biological processes.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

-

Skin and Eye Irritation: The compound can cause skin and eye irritation.[1][9]

-

Respiratory Irritation: Inhalation of dust or vapor may cause respiratory irritation.[1][9][10]

-

Harmful if Swallowed: It is classified as harmful if swallowed.[9]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[11][12] Wash hands thoroughly after handling.[11][12]

Storage

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[9]

-

Temperature: Storage at room temperature under an inert atmosphere is recommended.[4] For long-term storage, refrigeration is advised.[9]

Emergency Procedures

-

Skin Contact: Immediately wash off with soap and plenty of water.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes.[9][12]

-

Inhalation: Move the person into fresh air.[9]

In all cases of exposure, it is advisable to consult a physician.[12]

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the field of drug development. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its chemical properties, a validated synthetic protocol, and strict adherence to safety guidelines are paramount for its effective and safe utilization in a research and development setting.

References

- 1. Buy this compound | 75726-96-4 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 75726-96-4 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 75726-96-4 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-N-isopropylacetamide

This guide provides an in-depth examination of the synthesis of 2-Bromo-N-isopropylacetamide (CAS No: 75726-96-4), a critical intermediate in pharmaceutical and chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, safety imperatives, and process optimization strategies that ensure a successful and reproducible synthesis.

Strategic Overview: Significance and Application

This compound is an α-haloacetamide derivative recognized for its utility as a versatile building block in organic synthesis.[1] Its structure, featuring a reactive bromine atom, makes it a potent alkylating agent, enabling the formation of covalent bonds with various nucleophiles.[2] This reactivity is leveraged in medicinal chemistry to construct more complex molecules with specific biological targets.[2]

Notably, this compound serves as a key precursor in the synthesis of Belumosudil, a drug used to treat chronic graft-versus-host disease, highlighting its importance in the pharmaceutical industry.[2] Its applications extend to biological research, where it is studied for potential antimicrobial and anticancer activities, and as a reagent in the production of specialty chemicals.[2]

The Core Synthesis: A Mechanistic Perspective

The most established and reliable method for synthesizing this compound is through the nucleophilic acyl substitution reaction between bromoacetyl bromide and isopropylamine.[2][3]

Underlying Principle: Nucleophilic Acyl Substitution

This reaction proceeds via a classic nucleophilic attack mechanism. The nitrogen atom of isopropylamine, being electron-rich (a nucleophile), attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The carbonyl double bond temporarily breaks, forming a tetrahedral intermediate. Subsequently, the carbonyl bond reforms, and the most stable leaving group, the bromide ion, is expelled. The excess isopropylamine in the reaction mixture then acts as a base to neutralize the hydrogen bromide (HBr) byproduct, forming isopropylammonium bromide.

Rationale for Reagent and Condition Selection

-

Bromoacetyl Bromide (Electrophile): As an acyl halide, it is highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the two bromine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. Its high reactivity ensures efficient conversion.[3]

-

Isopropylamine (Nucleophile & Base): This primary amine serves a dual purpose. It is the primary nucleophile for amide bond formation. A slight excess is strategically employed to act as an acid scavenger, neutralizing the HBr generated during the reaction.[3] This prevents the protonation of unreacted isopropylamine, which would render it non-nucleophilic.

-

Dichloromethane (Solvent): A polar aprotic solvent like dichloromethane (DCM) is ideal. It effectively dissolves both reactants while remaining inert to the reaction conditions.[3] Its low boiling point also facilitates easy removal during the work-up phase.

-

Inert Atmosphere (Nitrogen): Bromoacetyl bromide is highly sensitive to moisture. In the presence of water, it rapidly hydrolyzes to bromoacetic acid, an undesirable side reaction. Conducting the synthesis under an inert nitrogen atmosphere is a critical control measure to prevent this and maximize yield.[2][3]

-

Temperature Control (Ice Bath): The acylation of amines is a highly exothermic reaction.[3] Maintaining a low temperature (0-5 °C) using an ice bath during the addition of bromoacetyl bromide is crucial to control the reaction rate, prevent thermal decomposition of products, and minimize the formation of side-products.[3]

Experimental Protocol: From Bench to Product

This section details a robust, step-by-step protocol for the synthesis of this compound, validated by multiple sources.[4][5]

Materials and Equipment

-

Round-bottom flask (25 mL or appropriate size)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen gas inlet

-

Ice bath

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Reagents

| Reagent | CAS No. | Molecular Weight | Quantity (1 mmol scale) | Molar Ratio |

| Isopropylamine | 75-31-0 | 59.11 g/mol | 71 mg (1.2 mmol) | 1.2 |

| Bromoacetyl bromide | 598-21-0 | 201.84 g/mol | 202 mg (1 mmol) | 1.0 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 5 mL | Solvent |

| Dilute HCl | 7647-01-0 | - | As needed | Work-up |

| Saturated NaCl (Brine) | 7647-14-5 | - | As needed | Work-up |

| Anhydrous Na₂SO₄ | 7757-82-6 | - | As needed | Drying Agent |

Step-by-Step Synthesis Workflow

-

Reaction Setup: Add dichloromethane (5 mL) and isopropylamine (1.2 mmol) to a 25 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask and establish an inert nitrogen atmosphere.[4][5]

-

Initial Cooling: Cool the flask in an ice bath with stirring.

-

Reagent Addition: Slowly add bromoacetyl bromide (1 mmol) dropwise to the cooled solution over approximately 2 minutes.[4][5] Causality Check: Slow, dropwise addition is essential to manage the exothermic reaction and maintain temperature control.

-

Initial Reaction: Continue stirring the mixture in the ice bath for an additional 5 minutes after the addition is complete.[4][5]

-

Reaction Completion: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 1 hour.[4][5]

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.[4]

-

Work-up - Filtration: Upon completion, a white solid (isopropylammonium bromide) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.[4]

-

Work-up - Extraction: Combine the filtrate and the washings. Transfer the combined organic layer to a separatory funnel. Wash sequentially with dilute hydrochloric acid, water, and finally with saturated brine.[4] Causality Check: The acid wash removes any remaining excess isopropylamine, while the brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the final product as a white solid. An expected yield is approximately 71%.[4][5]

Product Characterization

-

Appearance: White solid[1]

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for this compound

Critical Safety Protocols

Handling the reagents for this synthesis, particularly bromoacetyl bromide, requires strict adherence to safety procedures.

-

Bromoacetyl Bromide (CAS: 598-21-0):

-

Hazards: Highly corrosive, causes severe skin burns and serious eye damage.[10][11] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[11][12] It is also a lachrymator (induces tearing).

-

Handling: Always handle in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[10][12] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture, in a tightly sealed, corrosion-resistant container.[10][12]

-

Spills: Absorb spills with an inert, dry material like sand or vermiculite and dispose of as hazardous waste.[12] Do NOT use water to clean up spills.[12][14]

-

-

Isopropylamine (CAS: 75-31-0):

-

Hazards: Flammable liquid and vapor. Corrosive and can cause skin and eye burns. Harmful if inhaled.

-

Handling: Handle in a fume hood away from ignition sources. Wear standard PPE.

-

-

Dichloromethane (CAS: 75-09-2):

-

Hazards: Potential carcinogen. Can cause skin and eye irritation.

-

Handling: Use only in a well-ventilated area or fume hood. Avoid inhalation of vapors.

-

Conclusion

The synthesis of this compound via nucleophilic acyl substitution is a well-established and efficient process. Success hinges on a thorough understanding of the reaction mechanism and the rationale behind each experimental step. Meticulous control over reaction conditions—specifically temperature and the exclusion of moisture—is paramount for achieving a high yield of the pure product. By adhering to the detailed protocol and rigorous safety measures outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for its diverse applications in science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 75726-96-4 [smolecule.com]

- 3. This compound | 75726-96-4 | Benchchem [benchchem.com]

- 4. This compound | 75726-96-4 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 75726-96-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. lobachemie.com [lobachemie.com]

- 14. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

synthesis of 2-Bromo-N-isopropylacetamide from bromoacetyl bromide

An In-Depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylacetamide from Bromoacetyl Bromide

Introduction

This compound is a valuable chemical intermediate, notably utilized in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) such as Belumosudil.[1][2] Its structure, featuring a reactive bromine atom, makes it a versatile precursor for nucleophilic substitution reactions.[2] This guide provides a comprehensive, in-depth exploration of its synthesis via the N-acylation of isopropylamine with bromoacetyl bromide. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, safety imperatives, and rationale behind each experimental choice to ensure a reproducible and optimized synthesis.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction.[3][4] In this process, the primary amine, isopropylamine, acts as a nucleophile. The nitrogen atom, with its lone pair of electrons, attacks the highly electrophilic carbonyl carbon of the acyl halide, bromoacetyl bromide.[5][6] This is followed by the elimination of a bromide ion and a proton from the nitrogen, resulting in the formation of the stable amide product, this compound, and hydrogen bromide (HBr) as a byproduct.[7]

Reagent Overview and Critical Safety Considerations

A thorough understanding of the reagents is paramount for a safe and successful synthesis. The hazardous nature of the starting materials necessitates strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Reagent | Formula | MW ( g/mol ) | Key Properties | Critical Safety Precautions |

| Bromoacetyl Bromide | C₂H₂Br₂O | 201.85 | Colorless to yellow liquid, pungent odor, lachrymator.[8][9] | Highly Corrosive & Water-Reactive. Causes severe skin burns and eye damage.[10][11] Reacts violently with water, alcohols, and bases.[8][12] Store refrigerated (below 4°C) in a dry environment.[8] PPE: Chemical safety goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.[8][10][13] |

| Isopropylamine | C₃H₉N | 59.11 | Extremely flammable liquid and vapor.[14][15] Corrosive. | Highly Flammable. Keep away from heat, sparks, and open flames.[16][17] Causes severe skin burns, eye damage, and respiratory irritation.[14][18] Ensure adequate ventilation. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile solvent, effective at dissolving both reactants.[19] | Handle in a well-ventilated fume hood. Avoid inhalation and skin contact. |

| This compound | C₅H₁₀BrNO | 180.04 | White solid.[1] Melting Point: 63-64°C.[20] | While product hazards are less severe than reactants, standard laboratory handling procedures should be followed. Avoid inhalation of dust and skin contact.[21] |

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][22]

1. Reaction Setup:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (5 mL).

-

Add isopropylamine (1.2 mmol).

-

Seal the flask and establish an inert nitrogen atmosphere. The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly water-sensitive bromoacetyl bromide.[2][19]

-

Cool the flask in an ice bath with stirring.

2. Reaction Execution:

-

Slowly add bromoacetyl bromide (1.0 mmol) dropwise to the cooled, stirring solution over approximately 2 minutes. The exothermic nature of the acylation necessitates slow addition at 0°C to control the reaction rate and minimize the formation of byproducts.[2][19]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 5 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

-

Monitor the reaction's progress via thin-layer chromatography (TLC) until the bromoacetyl bromide starting material is fully consumed.

3. Workup and Isolation:

-

Upon completion, a white solid (isopropylammonium bromide, the salt byproduct) will have precipitated. Collect this solid by filtration and wash it with a small amount of dichloromethane.

-

Combine the filtrate and the washings. Transfer the combined organic solution to a separatory funnel.

-

Wash the organic layer sequentially with a dilute hydrochloric acid solution (to remove excess isopropylamine) and then with a saturated brine solution (to remove residual water).[1][22]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification:

-

Purify the crude residue by silica gel column chromatography to afford the final product, this compound, as a white solid.[1] A typical reported yield for this procedure is approximately 71%.[1][22]

Reaction Parameters and Optimization

The efficiency and success of this synthesis hinge on several key parameters, the rationale for which is explained below.

| Parameter | Condition | Rationale |

| Temperature | 0°C initially, then room temp | Controls the highly exothermic acylation reaction, preventing potential side reactions and ensuring safety.[2][19] |

| Stoichiometry | 1.2 : 1 (Isopropylamine : Bromoacetyl Bromide) | A slight excess of the amine ensures the complete conversion of the more expensive acyl bromide.[19] The excess also acts as a base to neutralize the HBr byproduct.[7] |

| Atmosphere | Inert (Nitrogen) | Bromoacetyl bromide reacts violently with water; an inert atmosphere prevents hydrolysis from atmospheric moisture.[2][8][19] |

| Solvent | Dichloromethane (DCM) | Provides good solubility for both the polar amine and the nonpolar acyl bromide, facilitating a homogenous reaction environment.[19] |

| Addition Rate | Slow, dropwise | Prevents a rapid temperature increase from the exothermic reaction and allows for better control. |

Mechanism of Reaction

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-acylation of isopropylamine with bromoacetyl bromide.

Conclusion

The and isopropylamine is a robust and efficient method, but one that demands rigorous attention to safety due to the hazardous nature of the reagents. By controlling key parameters such as temperature, stoichiometry, and atmosphere, researchers can reliably achieve high yields of this important chemical intermediate. The principles of nucleophilic acyl substitution detailed herein are fundamental and broadly applicable across organic synthesis, making a thorough understanding of this reaction valuable for professionals in drug development and chemical research.

References

- 1. This compound | 75726-96-4 [chemicalbook.com]

- 2. Buy this compound | 75726-96-4 [smolecule.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. savemyexams.com [savemyexams.com]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. nbinno.com [nbinno.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. opcw.org [opcw.org]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. lobachemie.com [lobachemie.com]

- 19. This compound | 75726-96-4 | Benchchem [benchchem.com]

- 20. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 21. capotchem.com [capotchem.com]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Solubility of 2-Bromo-N-isopropylacetamide in Organic Solvents

Foreword: Navigating the Data Gap for a Key Synthetic Intermediate

Physicochemical Profile of 2-Bromo-N-isopropylacetamide

A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of predicting its solubility. The "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another, is our guiding tenet.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75726-96-4 | [5][6] |

| Molecular Formula | C5H10BrNO | [1][7] |

| Molecular Weight | 180.04 g/mol | [1][7] |

| Melting Point | 63-64 °C | [2][5] |

| Boiling Point | 266 °C (at 760 mmHg) | [2] |

| Density | ~1.4 g/cm³ | [5] |

| LogP (Octanol-Water Partition Coefficient) | 0.69 - 0.9059 | [8] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [6][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 1 | [8] |

The LogP value, being less than 1, suggests a degree of hydrophilicity, while the TPSA indicates the molecule has polar characteristics due to the amide group. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) further points towards potential interactions with polar solvents.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties outlined above, we can predict the solubility of this compound in various classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor and acceptor, it is expected to exhibit good solubility in polar protic solvents like methanol and ethanol. The alkyl chain and the bromine atom may slightly reduce solubility compared to a non-brominated analogue, but the amide group's influence should be dominant.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF)

These solvents possess polarity but lack O-H or N-H bonds for hydrogen donation. However, they can act as hydrogen bond acceptors. The carbonyl group of this compound can interact with the polar regions of these solvents. Nucleophilic substitution reactions involving this compound are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, suggesting it is sufficiently soluble in these media for reaction purposes.[1] Therefore, good to moderate solubility is anticipated in this class of solvents.

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents lack significant polarity and cannot participate in hydrogen bonding. The polar amide group and the bromine atom of this compound will have weak interactions with non-polar solvents. Consequently, it is predicted to have low solubility in solvents like hexane and toluene.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding capability of the amide group. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Similar polarity and potential for dipole-dipole interactions. The synthesis of this compound is often performed in dichloromethane, indicating good solubility.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Limited polarity and hydrogen bonding capability. |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low | Mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive published solubility data, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a solvent of interest.

Safety Precautions

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis (optional, for precise determination)

-

Glassware for dilutions

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. An excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stir bar or agitate it continuously for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis). This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method (for a quick estimate):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The final weight of the vial minus the initial weight will give the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (for higher accuracy):

-

Dilute the filtered aliquot to a known volume with the same solvent.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents its solubility.

-

-

Conclusion: A Framework for Practical Application

This guide provides a comprehensive overview of the predicted solubility of this compound in a range of organic solvents, based on its molecular structure and physicochemical properties. While quantitative data remains to be extensively documented, the provided theoretical framework and detailed experimental protocol empower researchers to make informed decisions for their specific applications. By empirically determining the solubility in the solvent systems relevant to their work, scientists can optimize reaction conditions, enhance purification efficiency, and accelerate the development of novel therapeutics.

References

- 1. Buy this compound | 75726-96-4 [smolecule.com]

- 2. This compound CAS#: 75726-96-4 [m.chemicalbook.com]

- 3. Selling Belumosudil intermediate this compound 75726-96-4 99% In stock suppliers| Tocopharm [tocopharm.com]

- 4. Khan Academy [khanacademy.org]

- 5. This compound | CAS#:75726-96-4 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N-isopropylacetamide: A Covalent Alkylating Agent for Protein Modification

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-N-isopropylacetamide is a brominated acetamide derivative belonging to the class of α-haloacetamides.[1] While it serves as a key synthetic intermediate in the production of pharmaceuticals such as Belumosudil, its intrinsic chemical reactivity makes it a valuable tool in chemical biology and drug discovery.[1][2][3] The compound's mechanism of action is not defined by interaction with a specific receptor or pathway, but rather by its function as an alkylating agent.[1] The core of its activity lies in the bromoacetamide moiety, which acts as an electrophilic "warhead" capable of forming irreversible covalent bonds with nucleophilic residues on biological macromolecules, most notably proteins.[4] This guide elucidates the fundamental chemical principles governing its reactivity, details its mechanism of covalent protein modification, provides robust experimental protocols for its characterization, and discusses its broader applications in scientific research.

Foundational Chemistry and Reactivity

The biological activity of this compound is a direct consequence of its chemical structure. Understanding its physicochemical properties and electronic configuration is paramount to comprehending its mechanism of action.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrNO | [5][6] |

| Molecular Weight | 180.04 g/mol | [1][5] |

| CAS Number | 75726-96-4 | [6][7] |

| Appearance | White solid | [2] |

| Melting Point | 63-64 °C | [8] |

| pKa | 13.71 ± 0.46 (Predicted) | [9] |

| Topological Polar Surface Area | 29.1 Ų | [9] |

The Electrophilic Nature of the α-Carbon

The reactivity of this compound is centered on the carbon atom alpha (α) to the carbonyl group. Two key structural features render this carbon highly electrophilic and thus susceptible to attack by nucleophiles:

-

Inductive Effect of Bromine: Bromine is a highly electronegative atom that withdraws electron density from the α-carbon, creating a partial positive charge (δ+).

-

Resonance Effect of the Carbonyl Group: The adjacent carbonyl group further withdraws electron density from the α-carbon, enhancing its electrophilicity.[4]

This electronic arrangement makes the bromine atom an excellent leaving group upon nucleophilic attack at the α-carbon.[1][4]

The S\textsubscriptN2 Reaction Mechanism

The interaction of this compound with biological nucleophiles proceeds via a bimolecular nucleophilic substitution (S\textsubscriptN2) reaction.[4] In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon from the side opposite the bromine atom (a "backside attack"). Simultaneously, the carbon-bromine bond cleaves, and the bromide ion is expelled.[4] This process results in the formation of a stable, irreversible covalent bond between the acetamide moiety and the nucleophile.

Biological Mechanism: Covalent Protein Modification

The primary mechanism of action of this compound in a biological context is the covalent modification of proteins, leading to the alteration of their structure and function.

Primary Biological Targets: Nucleophilic Amino Acids

The S\textsubscriptN2 reactivity of the compound makes it reactive towards several nucleophilic amino acid side chains. The thiol group (-SH) of cysteine is the most potent nucleophile at physiological pH and is therefore the most common target for alkylation by α-haloacetamides.[10] Other amino acid residues that can be targeted, albeit typically with lower reactivity, include the imidazole ring of histidine, the amino group of lysine, and the thioether of methionine. The specific residue that is modified depends on its accessibility on the protein surface and its local microenvironment, which can influence its nucleophilicity.

Consequences of Covalent Modification

The formation of an irreversible covalent bond between this compound and a target protein can have profound functional consequences:

-

Enzyme Inhibition: If the modified residue is within the active site of an enzyme, the covalent adduct can block substrate binding or interfere with the catalytic machinery, leading to irreversible inhibition.[4]

-

Disruption of Protein-Protein Interactions: Modification of a residue at a protein-protein interaction interface can sterically hinder the binding of a partner protein.

-

Alteration of Protein Conformation: The addition of the N-isopropylacetamide moiety can induce conformational changes that alter the protein's stability or function.

Kinetics of Covalent Inhibition

The inhibition of an enzyme by a covalent modifier like this compound is typically analyzed using a two-step kinetic model.

E + I ⇌ E·I → E-I

-

Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible complex (E·I), characterized by the inhibition constant, K\textsubscripti.

-

Irreversible Reaction: The covalent bond is then formed within this complex at a specific rate, characterized by the rate constant of inactivation, k\textsubscriptinact.

The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant k\textsubscriptinact/K\textsubscripti.[11]

Methodologies for Characterization

A suite of chemical and analytical techniques is required to synthesize, validate, and characterize the mechanism of this compound.

Chemical Synthesis

The standard laboratory synthesis involves the reaction of bromoacetyl bromide with isopropylamine.[1][2] This reaction is highly exothermic and requires careful temperature control.

-

To a round-bottom flask under an inert nitrogen atmosphere, add dichloromethane (5 mL) and isopropylamine (1.2 mmol).[2]

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add bromoacetyl bromide (1 mmol) dropwise to the cooled solution over approximately 2 minutes.[2]

-

Maintain the reaction in the ice bath for an additional 5 minutes after the addition is complete.[2]

-

Remove the flask from the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, collect the resulting white solid precipitate by filtration and wash it with dichloromethane.[2]

-

Combine the filtrate and washings. The organic layer can be further purified by washing with dilute acid and brine, followed by drying over anhydrous Na₂SO₄ and concentration under reduced pressure.[2]

-

The final product can be purified by column chromatography to yield a white solid (typical yield ~71%).[2]

Experimental Workflow for Target Identification

Identifying the specific protein targets of this compound within a complex biological sample (e.g., cell lysate) is crucial. This is typically achieved using a mass spectrometry-based proteomics approach.

Protocol: Mass Spectrometry-Based Target Identification

This protocol outlines the key steps for identifying the site of covalent modification on a protein.

-

Protein Alkylation: Incubate the purified protein or cell lysate with this compound at a suitable concentration and time (e.g., 1-4 hours at room temperature).

-

Denaturation and Reduction: Denature the proteins using 8 M urea and reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 30 minutes.[10]

-

Blocking (Optional): To distinguish the target site from other reactive cysteines, block all remaining free thiols with a different alkylating agent, such as iodoacetamide.

-

Sample Cleanup: Remove excess reagents, typically by buffer exchange or protein precipitation.

-

Proteolytic Digestion: Dilute the sample to reduce the urea concentration to <1.5 M and add proteomics-grade trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37 °C.[10]

-

LC-MS/MS Analysis: Acidify the digest to stop the reaction and analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

-

Data Analysis: Search the acquired MS/MS spectra against a protein database. Crucially, specify a variable modification on cysteine (and other potential nucleophilic residues) corresponding to the mass of the N-isopropylacetamide adduct (+113.084 Da). The identification of a peptide with this specific mass shift confirms the site of covalent modification.[14]

Cellular Effects and Broader Applications

Assessing Cellular Effects: Cytotoxicity

As an indiscriminate alkylating agent, this compound can be expected to exhibit cytotoxicity by modifying numerous essential proteins. This can be quantified using standard cell viability assays.

This assay measures the ability of viable cells to incorporate the supravital dye Neutral Red into their lysosomes.[15]

-

Cell Plating: Seed cells (e.g., Balb/c 3T3) in a 96-well plate and allow them to attach and grow for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).

-

Dye Incubation: Remove the treatment medium, wash the cells, and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours to allow for dye uptake by viable cells.[15]

-

Extraction: Remove the dye medium, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at ~540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits dye uptake by 50% (IC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]

Applications in Chemical Biology and Drug Discovery

-

Activity-Based Protein Profiling (ABPP): The bromoacetamide moiety is a classic electrophilic warhead used in ABPP probes to map the reactive, functional cysteines in a proteome.[10]

-

Covalent Inhibitor Development: It serves as a foundational scaffold or an intermediate for creating more complex and targeted covalent inhibitors.[4] By attaching this reactive group to a scaffold that provides reversible binding affinity for a specific protein, researchers can design potent and selective irreversible inhibitors.

-

Synthetic Intermediate: As noted, it is a documented intermediate in the synthesis of Belumosudil, a ROCK2 inhibitor, highlighting its utility in multi-step pharmaceutical manufacturing.[1][2][3]

Safety and Handling

This compound is an irritant and a reactive chemical that requires careful handling.

-

Hazards: May cause skin irritation (H315), serious eye irritation/damage (H318/H319), and respiratory irritation (H335).[5]

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[16]

Conclusion

The mechanism of action of this compound is fundamentally rooted in its chemical identity as an electrophilic alkylating agent. Its ability to form irreversible covalent bonds with nucleophilic amino acid residues, particularly cysteine, makes it a potent modulator of protein function. While this reactivity can lead to broad cytotoxicity, it also provides a powerful tool for researchers. Whether used as a chemical probe in proteomics, a foundational component for designing targeted covalent inhibitors, or a building block in complex synthesis, a thorough understanding of its S\textsubscriptN2-driven mechanism is essential for its effective and safe application in research and development.

References

- 1. Buy this compound | 75726-96-4 [smolecule.com]

- 2. This compound | 75726-96-4 [chemicalbook.com]

- 3. Selling Belumosudil intermediate this compound 75726-96-4 99% In stock suppliers| Tocopharm [tocopharm.com]

- 4. This compound | 75726-96-4 | Benchchem [benchchem.com]

- 5. This compound | C5H10BrNO | CID 12509261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 75726-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound CAS#: 75726-96-4 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics | MDPI [mdpi.com]

- 14. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Bromo-N-isopropylacetamide as a Cysteine-Reactive Alkylating Agent

Foreword

In the landscape of modern chemical biology and drug discovery, precision is paramount. The ability to selectively modify biological macromolecules allows us to probe their function, map their interactions, and develop novel therapeutic interventions. Alkylating agents are a cornerstone of this endeavor, and among them, 2-Bromo-N-isopropylacetamide has carved out a significant niche. Its preferential reactivity towards cysteine residues makes it an invaluable tool in proteomics, structural biology, and the design of targeted covalent inhibitors.

This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the synthesis and mechanism of this compound, detail its critical applications with field-tested protocols, and offer the authoritative grounding necessary for confident and reproducible science.

Core Concepts: Understanding this compound

This compound is an α-haloacetamide derivative, a class of compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This specific arrangement makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

Physicochemical Profile

A solid understanding of a reagent's physical properties is the foundation for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀BrNO | PubChem[1][2] |

| Molecular Weight | 180.04 g/mol | PubChem[1][2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 63-64 °C | ChemicalBook[3] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile). | Smolecule[4] |

The Synthetic Pathway

The synthesis of this compound is a robust and high-yielding reaction, typically achieved via the amidation of an acyl halide. The most common route involves the reaction of bromoacetyl bromide with isopropylamine.[4][5][6]

Protocol 1: Laboratory-Scale Synthesis

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve isopropylamine (1.2 equivalents) in dichloromethane. Cool the flask to 0°C using an ice bath.

-

Reagent Addition: Slowly add bromoacetyl bromide (1.0 equivalent) dropwise to the stirred isopropylamine solution. The exothermic nature of the reaction necessitates slow addition to maintain the temperature below 5°C.[5]

-

Reaction Monitoring: Stir the mixture at room temperature for approximately one hour.[4][5] Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the full consumption of the bromoacetyl bromide starting material.[5]

-

Work-up and Purification: Upon completion, the resulting white solid can be collected by filtration. The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product.[5]

Caption: Synthesis of this compound.

Mechanism of Action: The Alkylation of Cysteine

The primary utility of this compound in a biological context is its role as an alkylating agent, with a strong preference for the sulfhydryl (thiol) group of cysteine residues.[7][8]

The SN2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The deprotonated thiol group of cysteine, the thiolate anion (Cys-S⁻), acts as the nucleophile. The high nucleophilicity of the thiolate, combined with the electrophilic nature of the α-carbon and the stability of bromide as a leaving group, drives the reaction forward.[9]

Causality Behind Reactivity:

-

Electrophilicity: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the carbon atom electron-deficient and a prime target for nucleophilic attack.

-

Nucleophilicity of Cysteine: The pKa of the cysteine thiol group is approximately 8.3. At physiological pH (~7.4), a fraction of cysteine residues exists in the more reactive thiolate form. Increasing the pH to slightly basic conditions (7.5-8.5) significantly enhances the reaction rate by increasing the population of thiolate anions.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after dissociating from the carbon atom, which facilitates the forward reaction.

Caption: SN2 alkylation of a cysteine residue.

Core Application: Protein Alkylation for Proteomics

In mass spectrometry-based proteomics, the alkylation of cysteine residues is a critical and nearly universal step in sample preparation workflows.[10] Its primary purpose is to irreversibly cap the reduced thiol groups, preventing them from re-forming disulfide bonds.

Why is this essential?

-

Consistent Digestion: Disulfide bonds can make proteins more compact and resistant to enzymatic digestion (e.g., by trypsin). By breaking (reducing) and then permanently blocking (alkylating) these bonds, the protein remains in a linear, unfolded state, ensuring consistent and complete digestion.

-

Unambiguous Peptide Identification: The mass of the alkylated cysteine is fixed and known. This prevents ambiguity in mass spectrometry data that could arise from peptides cross-linked via disulfide bonds or having free thiols that can undergo various other modifications.

Standard Workflow for Proteomics Sample Preparation

The process follows a logical sequence of denaturation, reduction, and alkylation prior to enzymatic digestion.

Caption: Standard proteomics sample preparation workflow.

Protocol 2: In-Solution Protein Alkylation

This protocol is a robust, self-validating system for preparing protein samples for mass spectrometry analysis.

-

Protein Solubilization & Denaturation:

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine HCl in 50 mM Ammonium Bicarbonate, pH ~8.0). A typical protein concentration is 1-5 mg/mL.[8]

-

Rationale: Strong chaotropic agents like urea are required to fully unfold the proteins, ensuring all cysteine residues, including those buried within the protein core, become accessible.

-

-

Reduction of Disulfide Bonds:

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM.[8]

-

Incubate the sample at 56°C for 30-60 minutes.[8]

-

Rationale: DTT is a strong reducing agent that cleaves the disulfide bonds (S-S) to produce two free thiol (-SH) groups. The elevated temperature assists in denaturation and accelerates the reduction reaction.

-

-

Alkylation of Cysteine Residues:

-

Cool the sample to room temperature.

-